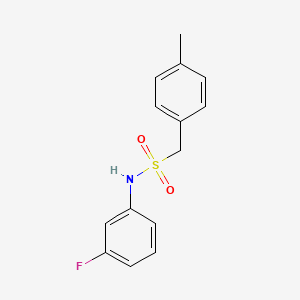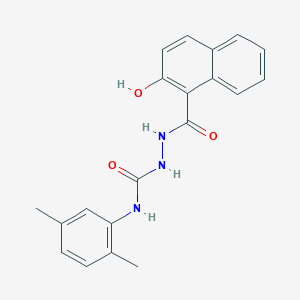
N-(3-fluorophenyl)-1-(4-methylphenyl)methanesulfonamide
Vue d'ensemble
Description
N-(3-fluorophenyl)-1-(4-methylphenyl)methanesulfonamide, also known as FM19G11, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been shown to have a selective inhibitory effect on the Wnt/β-catenin signaling pathway, which is involved in various cellular processes such as cell proliferation, differentiation, and survival.
Mécanisme D'action
N-(3-fluorophenyl)-1-(4-methylphenyl)methanesulfonamide selectively inhibits the Wnt/β-catenin signaling pathway by targeting the interaction between β-catenin and T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors. This interaction is essential for the activation of Wnt/β-catenin signaling, and N-(3-fluorophenyl)-1-(4-methylphenyl)methanesulfonamide disrupts this interaction, leading to the inhibition of downstream target genes involved in various cellular processes.
Biochemical and Physiological Effects:
N-(3-fluorophenyl)-1-(4-methylphenyl)methanesulfonamide has been shown to have various biochemical and physiological effects. In cancer cells, N-(3-fluorophenyl)-1-(4-methylphenyl)methanesulfonamide inhibits cell proliferation, induces cell cycle arrest, and promotes apoptosis. In osteoblasts, N-(3-fluorophenyl)-1-(4-methylphenyl)methanesulfonamide promotes differentiation and mineralization, leading to increased bone formation. In neuronal cells, N-(3-fluorophenyl)-1-(4-methylphenyl)methanesulfonamide protects against β-amyloid-induced neurotoxicity, which is involved in the pathogenesis of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-fluorophenyl)-1-(4-methylphenyl)methanesulfonamide has several advantages for lab experiments, including its high yield and purity, selective inhibitory effect on the Wnt/β-catenin signaling pathway, and potential therapeutic applications in various diseases. However, there are also some limitations to using N-(3-fluorophenyl)-1-(4-methylphenyl)methanesulfonamide in lab experiments, including its potential toxicity and the need for further studies to determine its pharmacokinetics and pharmacodynamics.
Orientations Futures
There are several future directions for the research on N-(3-fluorophenyl)-1-(4-methylphenyl)methanesulfonamide. Firstly, further studies are needed to determine the pharmacokinetics and pharmacodynamics of N-(3-fluorophenyl)-1-(4-methylphenyl)methanesulfonamide, including its absorption, distribution, metabolism, and excretion. Secondly, the potential toxicity of N-(3-fluorophenyl)-1-(4-methylphenyl)methanesulfonamide needs to be further investigated to ensure its safety for clinical use. Thirdly, the therapeutic applications of N-(3-fluorophenyl)-1-(4-methylphenyl)methanesulfonamide in various diseases need to be further explored, including its potential synergy with other drugs. Finally, the development of more potent and selective inhibitors of the Wnt/β-catenin signaling pathway, based on the structure of N-(3-fluorophenyl)-1-(4-methylphenyl)methanesulfonamide, may lead to the discovery of novel therapeutic agents for various diseases.
Applications De Recherche Scientifique
N-(3-fluorophenyl)-1-(4-methylphenyl)methanesulfonamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, osteoporosis, and Alzheimer's disease. The Wnt/β-catenin signaling pathway plays a crucial role in the development and progression of cancer, and N-(3-fluorophenyl)-1-(4-methylphenyl)methanesulfonamide has been shown to inhibit this pathway, leading to the suppression of tumor growth and metastasis. In addition, N-(3-fluorophenyl)-1-(4-methylphenyl)methanesulfonamide has been shown to promote osteoblast differentiation and bone formation, making it a potential treatment for osteoporosis. Moreover, N-(3-fluorophenyl)-1-(4-methylphenyl)methanesulfonamide has been shown to have a neuroprotective effect by inhibiting the Wnt/β-catenin signaling pathway, which is involved in the pathogenesis of Alzheimer's disease.
Propriétés
IUPAC Name |
N-(3-fluorophenyl)-1-(4-methylphenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO2S/c1-11-5-7-12(8-6-11)10-19(17,18)16-14-4-2-3-13(15)9-14/h2-9,16H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYTDCFMJGHQGDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)NC2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluorophenyl)-1-(4-methylphenyl)methanesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-ethyl-3-{[(2-methoxyphenyl)amino]carbonyl}-5-methyl-2-thienyl)nicotinamide](/img/structure/B4795890.png)
![1-({1-[(2,6-dichlorophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4795899.png)
![4-(5-{2-cyano-3-[(3-ethoxyphenyl)amino]-3-oxo-1-propen-1-yl}-2-furyl)benzoic acid](/img/structure/B4795908.png)
![isopropyl 2-[(2-cyano-3-{1-[3-(trifluoromethyl)benzyl]-1H-indol-3-yl}acryloyl)amino]-3-thiophenecarboxylate](/img/structure/B4795913.png)
![methyl 3-chloro-6-[(4-thiomorpholinylcarbonothioyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B4795928.png)
![1-[5-(1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B4795933.png)
![ethyl 4-[(3-cyano-4,6-di-2-thienyl-2-pyridinyl)thio]-3-oxobutanoate](/img/structure/B4795940.png)
![3-cyclopropyl-N-(2-{[(1-naphthyloxy)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4795948.png)
![methyl 5-(3-methoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B4795957.png)
![4-ethyl-5-[2-(3-methyl-5-nitro-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4795963.png)
![2-[2-(2-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]ethanol](/img/structure/B4795969.png)
![4-(3,4-dichlorobenzyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B4795970.png)

![3-[2-(3-furylmethyl)-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl]phenol](/img/structure/B4795985.png)